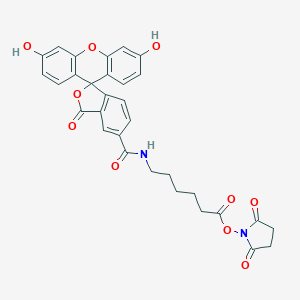

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester

Vue d'ensemble

Description

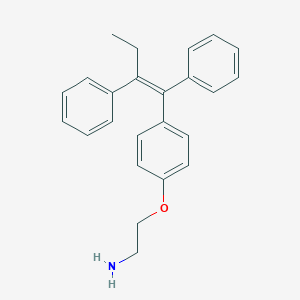

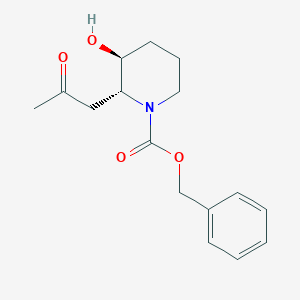

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is a fluorescent labeling reagent commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently bind to primary amines in proteins, peptides, and other biomolecules, making it a valuable tool for various labeling and detection applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester typically involves the reaction of fluorescein with hexanoic acid, followed by the introduction of a succinimidyl ester group. The fluorescein is first activated by reacting with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 6-(Fluorescein-5-carboxamido)hexanoic acid. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of DCC to form the final succinimidyl ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality, anhydrous solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and is carried out under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .

Common Reagents and Conditions

The compound is typically dissolved in high-quality, anhydrous DMF or DMSO, and the reaction is carried out in a sodium bicarbonate buffer (pH 8.3) at room temperature for about one hour. This ensures optimal reactivity and selectivity towards primary amines .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are fluorescein-labeled biomolecules. These conjugates retain the fluorescent properties of fluorescein, making them useful for various detection and imaging applications .

Applications De Recherche Scientifique

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is widely used in scientific research for its fluorescent labeling capabilities. Some of its key applications include:

Mécanisme D'action

The mechanism of action of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target biomolecules. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent fluorescein moiety. The spacer arm in the compound helps to reduce quenching and improve the fluorescence signal .

Comparaison Avec Des Composés Similaires

6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is unique due to its specific structure, which includes a seven-atom amino-hexanoyl spacer that separates the fluorophore from the reactive group. This design helps to minimize quenching and enhance fluorescence. Similar compounds include:

Alexa Fluor™ 488: A more photostable alternative with similar excitation and emission spectra.

Oregon Green™ 488: Another alternative with reduced pH sensitivity compared to fluorescein.

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester: A related compound used for similar labeling applications.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c34-18-6-9-22-24(15-18)41-25-16-19(35)7-10-23(25)31(22)21-8-5-17(14-20(21)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIXCCAGPHVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479727 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-00-7 | |

| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid succinimidyl ester useful in studying amyloid beta (Aβ) aggregation?

A1: this compound is a fluorescent dye that can be attached to proteins like Aβ. This allows researchers to track the aggregation of Aβ using techniques like fluorescence correlation spectroscopy (FCS). [] Understanding Aβ aggregation is crucial as it plays a significant role in Alzheimer's disease.

Q2: How does the structure of this compound influence its interaction with Aβ42?

A2: Research shows that this compound actually decreases the tendency of Aβ42 to aggregate. [] This is likely due to the dye's specific chemical properties, such as its electric charge and hydrophobicity, influencing the aggregation pathway of Aβ42.

Q3: Can you provide an example of how this compound is used to label polymers for biological applications?

A3: One study successfully utilized this compound to label a biocompatible polymer called poly(N-(2-hydroxypropyl) methacrylamide-b-N-[3-(dimethylamino)propyl] methacrylamide) (poly(HPMA-b-DMAPMA)). [] By attaching the fluorescent dye, researchers could track the polymer, making it a valuable tool for potential bioconjugation and other biological applications.

Q4: Beyond Aβ and polymer studies, are there other research areas where this compound proves valuable?

A4: Yes, researchers used this compound to label an antibody targeting the P5 protein. [] This enabled them to study P5 expression on the surface of various cancer cells using flow cytometry. This highlights the versatility of this compound as a tool for investigating different biological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)